3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline
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Overview
Description
3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a tetrazole ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the tetrazole ring and finally the aniline group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety and tetrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.
Tetrazole derivatives: Compounds with a tetrazole ring exhibit similar reactivity and biological activity.
Aniline derivatives: These compounds contain an aniline group and participate in similar chemical reactions.
Uniqueness
What sets 3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline apart is the combination of these three functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
3-[2-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-12-3-1-2-11(7-12)15-17-19-20(18-15)8-10-4-5-13-14(6-10)22-9-21-13/h1-7H,8-9,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJYURJLXXNUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3N=C(N=N3)C4=CC(=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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